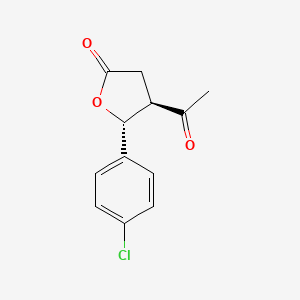
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one is a chiral compound with a unique structure that includes an oxolane ring substituted with an acetyl group and a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-chlorobenzaldehyde with a chiral oxirane in the presence of a Lewis acid catalyst. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-2-oxolane carboxylic acid.
Reduction: 4-(4-chlorophenyl)-2-oxolane-4-ol.
Substitution: 4-(4-substituted phenyl)-2-oxolane derivatives.
Applications De Recherche Scientifique
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5R)-4-Acetyl-5-phenyl-oxolan-2-one
- (4R,5R)-4-Acetyl-5-(4-fluorophenyl)oxolan-2-one
- (4R,5R)-4-Acetyl-5-(4-bromophenyl)oxolan-2-one
Uniqueness
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
91478-24-9 |
|---|---|
Formule moléculaire |
C12H11ClO3 |
Poids moléculaire |
238.66 g/mol |
Nom IUPAC |
(4R,5R)-4-acetyl-5-(4-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)10-6-11(15)16-12(10)8-2-4-9(13)5-3-8/h2-5,10,12H,6H2,1H3/t10-,12-/m0/s1 |
Clé InChI |
BVGNFJBMPNFDNU-JQWIXIFHSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



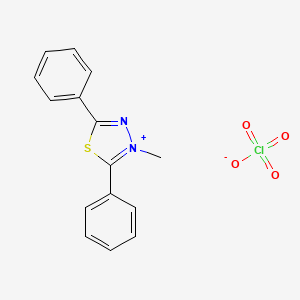
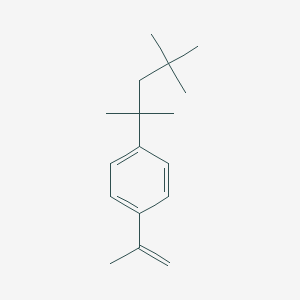
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
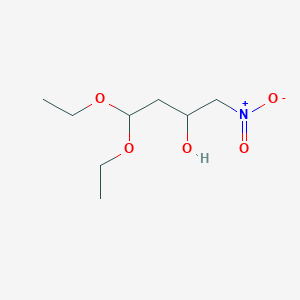

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
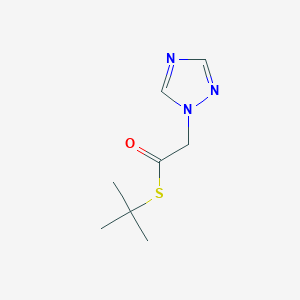
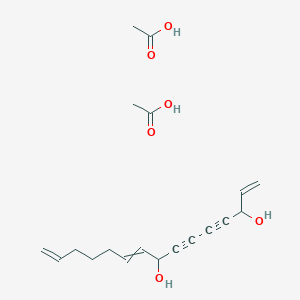
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
